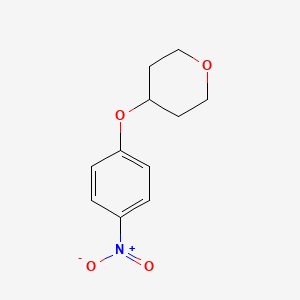

4-(4-Nitrophenoxy)tetrahydro-2H-pyran

Description

Properties

IUPAC Name |

4-(4-nitrophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPOHTFLSBVORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran

General Synthetic Strategy

The synthesis of 4-(4-nitrophenoxy)tetrahydro-2H-pyran typically involves the formation of an ether bond between 4-nitrophenol and tetrahydro-2H-pyran, commonly utilizing acid-catalyzed conditions. The process is analogous to the preparation of tetrahydropyranyl (THP) ethers, which are widely used as protecting groups for alcohols and phenols in organic synthesis.

Typical Reaction Scheme

$$

\text{4-Nitrophenol} + \text{Tetrahydro-2H-pyran} \xrightarrow{\text{acid catalyst}} \text{4-(4-Nitrophenoxy)tetrahydro-2H-pyran} + \text{H}_2\text{O}

$$

Detailed Stepwise Preparation

Key Experimental Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Molar ratio (phenol:THP) | 1:1.2 – 1:2 | Excess THP can drive reaction to completion |

| Acid catalyst loading | 1–5 mol% | Higher loading may increase rate |

| Reaction temperature | 25–40°C | Higher temperatures may increase side reactions |

| Reaction time | 2–6 hours | Monitored by TLC |

| Yield | 70–90% (literature typical for THP ethers) | Isolated after purification |

Example Data Table: Preparation Summary

| Reagent | Amount (mmol) | Solvent (mL) | Catalyst (mmol) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Nitrophenol | 10 | 50 | 0.5 (p-TsOH) | 25 | 4 | 85 |

| Tetrahydro-2H-pyran | 12 | — | — | — | — | — |

Note: Data are representative of typical THP etherification reactions and may require optimization for scale or specific conditions.

Analysis of Preparation Methods

Advantages

- Mild Conditions: The reaction proceeds at ambient or slightly elevated temperatures, minimizing decomposition of sensitive groups.

- High Selectivity: The use of acid catalysis favors ether formation at the phenolic oxygen.

- Simple Work-up: Standard extraction and purification techniques are sufficient.

Limitations and Considerations

- Acid Sensitivity: Substituents sensitive to acid may require milder conditions or alternative catalysts (e.g., Lewis acids).

- Side Reactions: Over-alkylation or hydrolysis can occur if reaction is prolonged or overheated.

- Solubility: The product is moderately polar and may require optimization of eluent for chromatography.

Research Findings and Literature Context

- The compound is referenced in chemical databases with consistent physical properties: melting point 57–58 °C, boiling point 153–155 °C.

- Structural confirmation is available via NMR and mass spectrometry, as documented in spectral databases.

- The preparation method aligns with established protocols for the synthesis of aryl tetrahydropyranyl ethers, which are robust and reproducible in both academic and industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic substitution.

Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Typical reducing agents include hydrogen gas with a catalyst like palladium on carbon or chemical reductants like sodium borohydride.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used but generally result in the replacement of the nitro group with the nucleophile.

Reduction Reactions: The major product is the corresponding amine derivative of the compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial activity. For instance:

- Study Findings : A series of 4H-pyran derivatives were evaluated against various bacterial strains. Compounds demonstrated lower IC50 values compared to standard antibiotics like ampicillin, showcasing their potential as effective antimicrobial agents .

Antioxidant Activity

The antioxidant properties of 4-(4-nitrophenoxy)tetrahydro-2H-pyran have been explored through various assays:

- DPPH Scavenging Assay : Certain derivatives showed strong free radical scavenging abilities, indicating potential for use in preventing oxidative stress-related diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound:

- Cell Viability Assays : Compounds derived from tetrahydropyran were tested on HCT-116 colorectal cancer cells, showing inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .

Case Studies

- Antibacterial Evaluation :

- Antioxidant Efficacy :

Data Tables

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares 4-(4-Nitrophenoxy)tetrahydro-2H-pyran with structurally related tetrahydropyran derivatives:

Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Substituents: The nitro group in 4-(4-nitrophenoxy)tetrahydro-2H-pyran reduces electron density on the pyran ring, enhancing stability toward electrophilic attacks compared to methylphenoxy derivatives. Methylphenoxy (electron-donating) analogs like Tetrahydro-2-(4-methylphenoxy)-2H-pyran may exhibit higher reactivity in nucleophilic environments .

- Aromatic Proton NMR Shifts: Sulfonyl derivatives (e.g., 4-((4-nitrophenyl)sulfonyl)tetrahydro-2H-pyran) show distinct aromatic proton signals at δ 8.14 and 7.41 (J = 8.9 Hz), reflecting strong deshielding due to the sulfonyl group . Nitrophenoxy analogs would likely exhibit similar downfield shifts for aromatic protons.

Biological Activity

4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS No. 886851-40-7) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-(4-Nitrophenoxy)tetrahydro-2H-pyran features a tetrahydropyran ring substituted with a nitrophenoxy group. This structural configuration may influence its interaction with biological targets, enhancing its pharmacological profile.

Antitumor Activity

Research has indicated that compounds similar to 4-(4-Nitrophenoxy)tetrahydro-2H-pyran exhibit significant antitumor activity. For instance, derivatives of tetrahydropyran have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that certain tetrahydropyran derivatives showed promising results against human cancer cells by modulating cell cycle progression and apoptosis-related pathways .

Antimicrobial Properties

The antimicrobial properties of compounds within the tetrahydropyran class have also been explored. Some studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

DNA Binding Studies

Recent investigations into the interaction of 4H-pyran derivatives with DNA have revealed that these compounds can bind preferentially to the minor groove of DNA rather than intercalating between base pairs. This binding affinity is quantified by binding constants (Kb), which have been reported to range from M to M . Such interactions could lead to the development of novel anticancer drugs that target DNA directly.

Case Studies and Research Findings

- Antitumor Mechanism : A study on related compounds demonstrated that they could induce G2/M phase arrest in cancer cells, leading to increased apoptosis through the activation of caspases .

- Antimicrobial Efficacy : Another research effort investigated a series of tetrahydropyran derivatives against various microbial strains, revealing effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) in the low micromolar range .

- DNA Interaction : The binding studies conducted using UV-Vis spectroscopy confirmed that these compounds exhibit high binding affinity for calf thymus DNA, suggesting their potential as therapeutic agents targeting genetic material .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-nitrophenoxy)tetrahydro-2H-pyran, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a nitrophenoxy group replaces a leaving group (e.g., halide) on a tetrahydropyran scaffold. Optimization involves:

- Catalyst Selection : Copper(II)–bisphosphine catalysts (e.g., L3 ligand systems) improve diastereoselectivity and yield in tetrahydropyran derivatives .

- Solvent and Temperature : Polar aprotic solvents (e.g., THF) at 0–25°C minimize side reactions. For example, TBAF-mediated deprotection steps in THF at 0°C yield >80% purity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing 4-(4-nitrophenoxy)tetrahydro-2H-pyran, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on coupling constants (e.g., J = 3–12 Hz for axial/equatorial protons in the tetrahydropyran ring) and aromatic proton shifts (δ 7.5–8.5 ppm for the nitrophenyl group) .

- Mass Spectrometry (EI/CI) : Look for molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of NO₂ or tetrahydropyran ring cleavage) .

- IR Spectroscopy : Confirm the nitrophenoxy group via asymmetric NO₂ stretching (1520–1560 cm⁻¹) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of substituted tetrahydropyrans like 4-(4-nitrophenoxy)tetrahydro-2H-pyran?

- Methodological Answer :

- Chiral Catalysts : Copper(II)–bisphosphine systems (e.g., L3 ligands) induce axial chirality by stabilizing transition states via π-π interactions with aromatic substituents .

- Substituent Effects : Bulky groups (e.g., 4-nitrophenoxy) favor equatorial positioning due to steric hindrance, steering reaction pathways toward specific diastereomers .

- Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., –78°C) favor kinetic products, while prolonged heating shifts equilibria toward thermodynamically stable isomers .

Q. What strategies address contradictory data in reaction outcomes or spectroscopic analysis during the compound’s synthesis?

- Methodological Answer :

- Reaction Mechanism Validation : Use deuterium labeling (e.g., D₂O quenching) to trace proton transfer pathways and identify intermediates causing side products .

- Stereochemical Reanalysis : Re-examine NOESY or ROESY NMR data to resolve ambiguities in axial/equatorial proton assignments .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and reconcile unexpected spectroscopic results (e.g., anomalous coupling constants) .

Q. What are the potential biomedical applications of 4-(4-nitrophenoxy)tetrahydro-2H-pyran, and what in vitro assays are used to evaluate its activity?

- Methodological Answer :

- Anticancer Screening : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. Derivatives with nitrophenoxy groups show IC₅₀ values comparable to pitavastatin in HMG-CoA reductase inhibition studies .

- Anti-inflammatory Testing : COX-2 inhibition assays (ELISA) quantify activity, with nitro groups enhancing binding affinity to enzyme active sites .

- Metabolic Stability : Liver microsome assays (human/rat) evaluate metabolic degradation pathways, guided by LC-MS/MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.